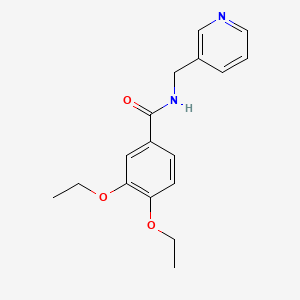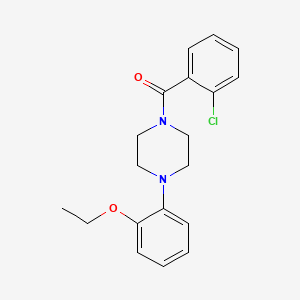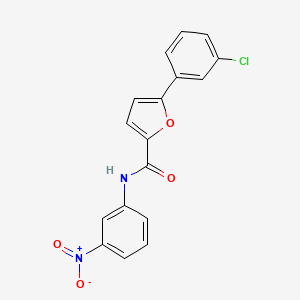
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide, also known as JNJ-7777120, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the histamine H4 receptor, which is a G-protein coupled receptor that is primarily expressed on immune cells.
Mécanisme D'action
The mechanism of action of 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide is primarily mediated through its high affinity for the histamine H4 receptor. This receptor is primarily expressed on immune cells, such as mast cells, eosinophils, and T cells, and has been shown to play a role in the regulation of immune cell function. Activation of the histamine H4 receptor has been shown to induce chemotaxis, cytokine production, and cell proliferation, which can contribute to the development of inflammatory and allergic diseases. By blocking the histamine H4 receptor, 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation and allergic responses in preclinical studies.
Biochemical and Physiological Effects:
In preclinical studies, 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce histamine-induced itch and inflammation in animal models. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in vitro and in vivo. Furthermore, the compound has been shown to reduce the infiltration of immune cells into inflamed tissues, which can contribute to the resolution of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its high affinity for the histamine H4 receptor, which allows for specific targeting of immune cells. Additionally, the compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential off-target effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been described in several research articles. The most common method involves the reaction of 3,4-diethoxybenzaldehyde with 3-pyridinylmethanamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic effects in preclinical studies. Additionally, it has been shown to have potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to modulate immune cell function.
Propriétés
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-8-7-14(10-16(15)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONDTFYEXGFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)
![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)


![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)